molecular formula C11H7Cl2NO B8293313 6-Chloro-3-(p-chlorophenoxy)pyridine

6-Chloro-3-(p-chlorophenoxy)pyridine

Cat. No.: B8293313
M. Wt: 240.08 g/mol
InChI Key: FEKAXCSBZQRANH-UHFFFAOYSA-N
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Description

6-Chloro-3-(p-chlorophenoxy)pyridine is a chlorinated pyridine derivative intended for research and development purposes. Compounds in this class are frequently employed as key synthetic intermediates or building blocks in the discovery and development of active molecules (candidate compounds). The presence of both a chloro and a phenoxy substituent on the pyridine ring makes this compound a versatile scaffold for further chemical modification, particularly through metal-catalyzed cross-coupling reactions. Its primary research applications are in the fields of medicinal chemistry and agrochemistry, where it may be used to create novel compounds for biological screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C11H7Cl2NO

Molecular Weight

240.08 g/mol

IUPAC Name

2-chloro-5-(4-chlorophenoxy)pyridine

InChI

InChI=1S/C11H7Cl2NO/c12-8-1-3-9(4-2-8)15-10-5-6-11(13)14-7-10/h1-7H

InChI Key

FEKAXCSBZQRANH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CN=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and similarities between 6-Chloro-3-(p-chlorophenoxy)pyridine and related compounds:

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) Biological Relevance
This compound Cl (C6), p-Cl-C₆H₄-O (C3) Chlorine, Ether linkage ~268.5* Potential ligand for nicotinic acetylcholine receptors or antimicrobial targets
6-Chloro-3-(4-ethylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (33) 4-Ethylphenyl (C3), CF₃ (C4), pyrazolo ring Trifluoromethyl, Pyrazolo ring 326.5 OXA-48 β-lactamase inhibitor
2-Chloro-N-[6-(3-chlorophenoxy)pyridin-3-ylmethyl]-nicotinamide (C4/C12) 3-Cl-C₆H₄-O (C6), nicotinamide side chain Amide, Chlorophenoxy ~350† Broad-spectrum fungicidal activity (400 mg/L)
6-Chloro-3-aminopyridine NH₂ (C3) Amino group 128.5 Pharmaceutical intermediate (e.g., antiviral or agrochemical synthesis)
(6-Chloropyridin-3-yl)methanol CH₂OH (C3) Hydroxymethyl 143.5 Solubility-enhancing intermediate in drug design

*Calculated based on molecular formula.
†Estimated based on analog data.

Key Research Findings

  • Substituent Position Matters: Meta-substituted chlorophenoxy groups (e.g., C4/C12 in ) show fungicidal activity, but para-substitution (as in the target compound) could optimize steric interactions for other targets .
  • Electron-Withdrawing Groups Enhance Stability: Trifluoromethyl and chloro substituents (e.g., Compound 33) improve metabolic stability compared to non-halogenated analogs .
  • Amino vs. Phenoxy Groups: 6-Chloro-3-aminopyridine’s amino group enables hydrogen bonding in drug intermediates, whereas the target compound’s phenoxy group prioritizes hydrophobic binding .

Preparation Methods

Reaction Conditions and Optimization

  • Substrates : 3-Bromopyridine and p-chlorophenol.

  • Base : Potassium phosphate (K₃PO₄) enhances nucleophilicity of the phenoxide ion.

  • Solvent : Dimethyl sulfoxide (DMSO) facilitates polar aprotic conditions.

  • Temperature : 80–120°C for 16–24 hours.

Table 1 : Coupling Efficiency Under Varied Conditions (Adapted from)

Temperature (°C)Time (h)Molar Ratio (Pyridine:Bromide)Yield (%)
80241:177
100161:191.9
120161:295

Key findings:

  • Excess pyridine bromide (2:1 ratio) improves yields to 95%.

  • Higher temperatures reduce reaction time without compromising yield.

Mechanistic Insights

The reaction proceeds via an SNAr mechanism, where the phenoxide ion attacks the electron-deficient pyridine ring at the 3-position. DMSO stabilizes the transition state, while K₃PO₄ deprotonates p-chlorophenol.

Regioselective C–H Chlorination at the 6-Position

After forming 3-(p-chlorophenoxy)pyridine, introducing chlorine at the 6-position requires precise regiocontrol. Source reports palladium-catalyzed C–H chlorination using N-chlorosuccinimide (NCS).

Catalytic System and Conditions

  • Catalyst : Palladium acetate (Pd(OAc)₂, 10 mol%).

  • Chlorinating Agent : NCS (2–3 equivalents).

  • Solvent : Dichloroethane (DCE) or dimethylformamide (DMF).

  • Temperature : 110°C under inert atmosphere.

Table 2 : Chlorination Yields for Pyridine Derivatives (Adapted from)

SubstratePosition ChlorinatedYield (%)
3-Phenoxypyridine685
3-(4-MeO-phenoxy)pyridine692
3-(4-NO₂-phenoxy)pyridine668

Key findings:

  • Electron-donating groups (e.g., methoxy) enhance yields by activating the pyridine ring.

  • Steric hindrance from the p-chlorophenoxy group directs chlorination to the 6-position.

Mechanistic Pathway

The reaction involves:

  • C–H Activation : Pd(OAc)₂ coordinates to the pyridine’s nitrogen, facilitating ortho C–H bond cleavage.

  • Oxidative Addition : NCS oxidizes Pd(II) to Pd(IV), inserting chlorine.

  • Reductive Elimination : Pd(IV) reverts to Pd(II), releasing the chlorinated product.

Alternative Synthetic Routes

Direct Coupling of Pre-chlorinated Pyridine

An alternative approach uses 6-chloro-3-hydroxypyridine, which is coupled with p-chlorophenyl bromide. However, the limited commercial availability of 6-chloro-3-hydroxypyridine makes this route less practical.

One-Pot Sequential Functionalization

Critical Analysis of Methodologies

Yield vs. Selectivity Trade-offs

  • Coupling Step : Higher temperatures (120°C) favor complete conversion but may degrade sensitive substrates.

  • Chlorination Step : Excess NCS risks over-chlorination, necessitating precise stoichiometry.

Solvent and Base Selection

  • DMSO outperforms DMF in coupling reactions due to superior stabilization of intermediates.

  • Potassium phosphate offers milder basicity compared to NaH, reducing side reactions.

Industrial-Scale Considerations

Cost Efficiency

  • Pd(OAc)₂, though effective, increases costs. Catalyst recycling or lower loadings (5 mol%) are under investigation.

  • DMSO’s high boiling point complicates solvent recovery, prompting studies into alternative solvents like acetonitrile.

Environmental Impact

  • NCS generates succinimide waste, necessitating green chemistry alternatives (e.g., electrochemical chlorination) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-3-(p-chlorophenoxy)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where 6-chloro-3-hydroxypyridine reacts with p-chlorophenol derivatives under alkaline conditions (e.g., NaOH in dichloromethane). Key parameters include temperature control (50–70°C) to prevent side reactions and the use of phase-transfer catalysts to enhance reactivity. Purification typically involves column chromatography with silica gel and ethyl acetate/hexane mixtures . Variations in solvent polarity and base strength may affect yields (reported 70–84% in analogous pyridine syntheses) .

Q. How can structural characterization be reliably performed for this compound?

  • Methodological Answer : Combine spectral techniques:

  • 1H/13C NMR : Look for aromatic proton signals near δ 7.9–8.7 ppm (pyridine ring) and δ 6.4–7.2 ppm (phenoxy substituents). Chlorine atoms induce deshielding in adjacent carbons (e.g., C-6 at ~137 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C11H7Cl2N2O: 271.9942; observed 271.9945) .
  • X-ray crystallography : Resolve π-stacking interactions between pyridine and phenoxy groups, if crystalline .

Q. What are the stability considerations for this compound under storage?

  • Methodological Answer : The compound is light-sensitive and prone to hydrolysis at the chloro-pyridine moiety. Store in amber vials under inert gas (N2/Ar) at –20°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) for hydrolyzed byproducts (e.g., 3-(p-chlorophenoxy)pyridinol) .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹¹C or ¹⁸F) be incorporated for neuroimaging applications?

  • Methodological Answer : For positron emission tomography (PET), introduce ¹¹C via in situ methylation of precursors (e.g., 6-chloro-3-(p-chlorophenoxy)-5-vinylpyridine) using [¹¹C]CH3I. Optimize reaction time (<5 min) and purify via semi-preparative HPLC (radiochemical purity >95%) . For ¹⁸F labeling, use nucleophilic substitution on a nitro precursor with K¹⁸F/kryptofix complex (60°C, 10 min) .

Q. How do electronic effects of substituents influence binding affinity to nicotinic acetylcholine receptors (nAChRs)?

  • Methodological Answer :

  • Computational modeling : Perform density functional theory (DFT) to calculate charge distribution. The p-chlorophenoxy group enhances lipophilicity (logP ~2.8), promoting blood-brain barrier penetration .
  • In vitro assays : Compare IC50 values using [³H]epibatidine binding in rat cortical membranes. Replace chlorine with electron-withdrawing groups (e.g., -CF3) to assess affinity changes .

Q. How to resolve contradictory data in reaction mechanisms involving competing substitution pathways?

  • Methodological Answer :

  • Kinetic studies : Monitor intermediates via stopped-flow NMR or LC-MS. For example, competing O- vs. N-alkylation can be quantified by tracking intermediate concentrations over time .
  • Isotopic labeling : Use deuterated solvents (e.g., D2O) to identify proton transfer steps in SNAr mechanisms .

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